REACTION_CXSMILES
|
[F:1][C:2]([F:12])([F:11])[C:3]1[CH:4]=[C:5]([CH:7]=[CH:8][C:9]=1[Cl:10])[NH2:6].N1C=CC=CC=1.Cl[C:20]([O:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)=[O:21].CCCCCC>ClCCl>[Cl:10][C:9]1[CH:8]=[CH:7][C:5]([NH:6][C:20](=[O:21])[O:22][C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)=[CH:4][C:3]=1[C:2]([F:1])([F:11])[F:12]
|
Name
|
|
Quantity
|
55 g
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(N)C=CC1Cl)(F)F
|
Name
|
|
Quantity
|
56 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
550 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
46 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC1=CC=CC=C1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Type
|
CUSTOM
|
Details
|
The reaction mass was stirred at 0° C. to 5° C. for 1-2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mass was cooled to 0° C. to −5° C.
|
Type
|
TEMPERATURE
|
Details
|
wise maintaining the temperature of the reaction mass below 0° C
|
Type
|
CUSTOM
|
Details
|
quenched with water (250 ml) below 10° C
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
It was dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to obtain solid
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
vacuum dried at 50° C.
|
Reaction Time |
1.5 (± 0.5) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C=C1)NC(OC1=CC=CC=C1)=O)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 85 g | |
YIELD: CALCULATEDPERCENTYIELD | 95.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |